molecular formula C40H48N4O15S B15353422 N-Boc-2-hydroxy-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate

N-Boc-2-hydroxy-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate

Cat. No.: B15353422
M. Wt: 856.9 g/mol
InChI Key: YCIWSZUTCYCWAN-VBKOEZSVSA-N
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Description

N-Boc-2-hydroxy-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is derived from mirabegron, a medication used to treat overactive bladder, and is modified to include a glucopyranuronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the protection of the hydroxyl group on mirabegron using a Boc (tert-butyloxycarbonyl) group. The final step involves the acetylation of the hydroxyl groups on the glucopyranuronic acid to form the triacetate derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: Substitution reactions, especially at the ester groups, are a key part of its synthesis and modification.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Acetyl chloride and pyridine are often used for acetylation reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of esters and amides.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It can be used in biochemical assays to study enzyme activity and metabolic pathways.

  • Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways:

  • Molecular Targets: It interacts with receptors and enzymes involved in bladder function and glucose metabolism.

  • Pathways Involved: The compound may modulate signaling pathways related to bladder relaxation and insulin sensitivity.

Comparison with Similar Compounds

  • Mirabegron: The parent compound, used as a medication for overactive bladder.

  • Glucuronides: Other glucuronide derivatives used in drug metabolism and detoxification.

Uniqueness: N-Boc-2-hydroxy-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compound and other glucuronides.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C40H48N4O15S

Molecular Weight

856.9 g/mol

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[[(2S)-2-hydroxy-2-phenylethyl]-[2-[4-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetyl]amino]phenyl]ethyl]carbamoyl]oxyoxane-2-carboxylate

InChI

InChI=1S/C40H48N4O15S/c1-22(45)54-31-32(55-23(2)46)34(56-24(3)47)36(57-33(31)35(50)53-7)58-39(52)44(20-29(48)26-11-9-8-10-12-26)18-17-25-13-15-27(16-14-25)41-30(49)19-28-21-60-37(42-28)43-38(51)59-40(4,5)6/h8-16,21,29,31-34,36,48H,17-20H2,1-7H3,(H,41,49)(H,42,43,51)/t29-,31-,32-,33-,34+,36-/m1/s1

InChI Key

YCIWSZUTCYCWAN-VBKOEZSVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)C[C@H](C4=CC=CC=C4)O)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(C4=CC=CC=C4)O)C(=O)OC)OC(=O)C

Origin of Product

United States

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